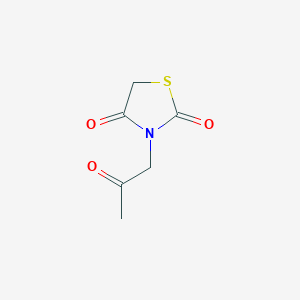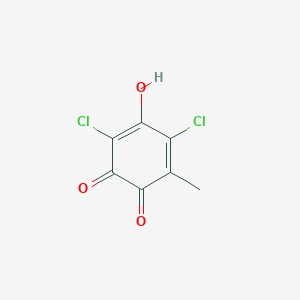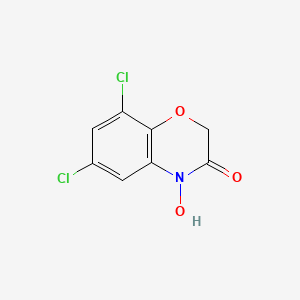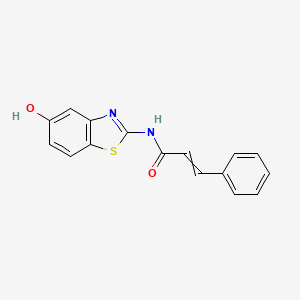![molecular formula C16H9FO2S B14398256 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89478-00-2](/img/structure/B14398256.png)
2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione is a chemical compound that belongs to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine and industry. The presence of the 4-fluorophenyl group and the sulfanyl group attached to the naphthalene-1,4-dione core structure imparts unique chemical and biological properties to this compound.
Méthodes De Préparation
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 4-fluorothiophenol in the presence of a base such as sodium carbonate in ethanol . This reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atoms are replaced by the 4-fluorophenylsulfanyl group. The reaction conditions are mild, and the product is obtained in good yield.
Analyse Des Réactions Chimiques
2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinone structure can be oxidized to form more reactive species.
Reduction: It can be reduced to the corresponding hydroquinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Major products formed from these reactions include hydroquinones, substituted quinones, and various adducts depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of dyes and pigments due to its quinone structure.
Mécanisme D'action
The biological activity of 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione is primarily attributed to its ability to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components . This redox activity is crucial for its antimicrobial and anticancer properties. The compound can also interact with various molecular targets, including enzymes and DNA, leading to the inhibition of essential cellular processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione include other 1,4-naphthoquinone derivatives such as:
Lawsone: A natural hydroxy derivative of 1,4-naphthoquinone with antimicrobial properties.
Juglone: Another natural derivative with antifungal and anticancer activities.
Naphthazarin: A 5,8-dihydroxy derivative known for its redox properties and biological activities.
Compared to these compounds, this compound is unique due to the presence of the 4-fluorophenylsulfanyl group, which enhances its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
89478-00-2 |
|---|---|
Formule moléculaire |
C16H9FO2S |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9FO2S/c17-10-5-7-11(8-6-10)20-15-9-14(18)12-3-1-2-4-13(12)16(15)19/h1-9H |
Clé InChI |
HVBRSECQTLKEIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)SC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)
![1,5-Bis[4-(benzyloxy)butyl]-1H-imidazole](/img/structure/B14398191.png)

![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)

![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)

![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)

![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)

![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)

